Ethyl 4-carbamoylpiperidine-1-carboxylate
CAS No.:
Cat. No.: VC20482022
Molecular Formula: C9H16N2O3
Molecular Weight: 200.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16N2O3 |
|---|---|
| Molecular Weight | 200.23 g/mol |
| IUPAC Name | ethyl 4-carbamoylpiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C9H16N2O3/c1-2-14-9(13)11-5-3-7(4-6-11)8(10)12/h7H,2-6H2,1H3,(H2,10,12) |
| Standard InChI Key | ZPMNZQJZXQUPKX-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)N1CCC(CC1)C(=O)N |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 4-carbamoylpiperidine-1-carboxylate belongs to the class of N-substituted piperidines, characterized by a six-membered amine ring with two distinct functional groups. Its IUPAC name, ethyl 4-carbamoylpiperidine-1-carboxylate, reflects the ethyl ester at position 1 and the carbamoyl group at position 4 of the piperidine ring. The molecular formula C₉H₁₆N₂O₃ corresponds to a molecular weight of 200.23 g/mol, with a canonical SMILES representation of CCOC(=O)N1CCC(CC1)C(=O)N.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of ethyl 4-carbamoylpiperidine-1-carboxylate typically involves sequential functionalization of the piperidine ring. A proposed route, extrapolated from methods for analogous compounds, begins with isonipecotic acid (piperidine-4-carboxylic acid) :
-
Esterification: Reacting isonipecotic acid with ethyl chloroformate in the presence of a base (e.g., triethylamine) yields ethyl piperidine-4-carboxylate .
-
Carbamoylation: Subsequent treatment with carbamoyl chloride introduces the carbamoyl group at the 4-position. This step may require careful temperature control (0–5°C) to minimize side reactions.
A representative procedure involves refluxing isonipecotic acid with thionyl chloride in ethanol to form the ethyl ester intermediate, followed by carbamoylation under basic conditions . This method achieves yields exceeding 90% for related esters .
Table 1: Key Synthetic Parameters for Ethyl 4-Carbamoylpiperidine-1-Carboxylate
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Esterification | Ethanol, thionyl chloride, reflux, 48 h | ~94% |
| Carbamoylation | Carbamoyl chloride, base, 0–5°C | N/A |
Analytical Validation
Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) and characterization by ¹H/¹³C NMR, IR, and mass spectrometry are critical for confirming structural integrity. For example, the ethyl ester group in analogous compounds produces a quintet near δ 4.1 ppm in ¹H NMR, while the carbamoyl carbonyl resonates at ~167 ppm in ¹³C NMR .
Pharmacological and Industrial Applications
Role in Drug Discovery
Piperidine derivatives are pivotal in medicinal chemistry due to their bioavailability and ability to modulate biological targets. Ethyl 4-carbamoylpiperidine-1-carboxylate’s carbamoyl group may enhance binding affinity to enzymes or receptors, as seen in related compounds like indole-2-carboxamides, which exhibit antiviral activity against neurotropic alphaviruses .
Table 2: Bioactivity of Related Piperidine Derivatives
| Compound | Target/Activity | Reference |
|---|---|---|
| Ethyl 4-carbamoylpiperidine-1-carboxylate | Not yet reported | |
| Indole-2-carboxamides | Alphavirus replication inhibition | |
| 4-Amino-1-piperidinecarboxylates | CNS drug candidates |
Pharmacokinetic Considerations
Related Compounds and Structural Analogs
Ethyl 4-Piperidinecarboxylate
This analog lacks the carbamoyl group but shares the ethyl ester moiety. It serves as a precursor in synthesizing antiviral agents and exhibits a plasma half-life of 2.3 hours in murine models, highlighting the impact of substituents on pharmacokinetics .
Ethyl 4-Amino-1-Piperidinecarboxylate
Replacing the carbamoyl group with an amine enhances basicity, improving blood-brain barrier penetration . Such analogs are explored for neurodegenerative disease therapies, underscoring the versatility of piperidine scaffolds .
Future Directions and Research Gaps
Despite its potential, ethyl 4-carbamoylpiperidine-1-carboxylate remains understudied. Priority areas include:
-
Bioactivity Profiling: Screening against viral, bacterial, and cancer cell lines to identify therapeutic potential.
-
Metabolic Studies: Assessing stability in liver microsomes and plasma to guide prodrug design.
-
Structural Optimization: Introducing fluorinated or bulky substituents to reduce P-glycoprotein-mediated efflux, a common issue in CNS-targeted drugs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume